molecular formula C22H15Cl3N2O2 B15014126 3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol

3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol

Cat. No.: B15014126
M. Wt: 445.7 g/mol
InChI Key: FNNDXTLINNBMAU-UHFFFAOYSA-N
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Description

3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol is a complex organic compound with a unique structure that includes multiple chloro substituents and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: It could serve as a lead compound for developing new drugs, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating the target molecule’s function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloro-substituted phenols and benzoxazole derivatives, such as:

Uniqueness

What sets 3-chloro-6-[(E)-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-2,4-dimethylphenol apart is its combination of multiple chloro substituents and the benzoxazole moiety, which may confer unique chemical and biological properties

Properties

Molecular Formula

C22H15Cl3N2O2

Molecular Weight

445.7 g/mol

IUPAC Name

3-chloro-6-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-2,4-dimethylphenol

InChI

InChI=1S/C22H15Cl3N2O2/c1-11-7-13(21(28)12(2)20(11)25)10-26-15-4-5-17(24)16(9-15)22-27-18-8-14(23)3-6-19(18)29-22/h3-10,28H,1-2H3

InChI Key

FNNDXTLINNBMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)O)C=NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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